1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine

Medicinal chemistry Scaffold diversification C–N bond formation

1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9, molecular formula C₁₁H₁₁N₃, MW 185.23) is a fused tetracyclic heterocyclic building block comprising a partially saturated pyrido ring annulated onto a 1,6-naphthyridine core. It belongs to the broader pyrido[4,3-b][1,6]naphthyridine chemotype, which has been claimed in patents as a privileged scaffold for calcium channel antagonism in cardiovascular applications.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 387358-40-9
Cat. No. B1301800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine
CAS387358-40-9
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C3C=CN=CC3=C2
InChIInChI=1S/C11H11N3/c1-3-12-6-8-5-9-7-13-4-2-11(9)14-10(1)8/h1,3,5-6,13H,2,4,7H2
InChIKeyAIABLTNJAVAKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9): Core Scaffold Identity and Procurement Baseline


1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9, molecular formula C₁₁H₁₁N₃, MW 185.23) is a fused tetracyclic heterocyclic building block comprising a partially saturated pyrido ring annulated onto a 1,6-naphthyridine core . It belongs to the broader pyrido[4,3-b][1,6]naphthyridine chemotype, which has been claimed in patents as a privileged scaffold for calcium channel antagonism in cardiovascular applications [1]. Commercially, it is available from multiple vendors at purities typically ranging from 95% to 97%, with a reported melting point of 156–158 °C . The compound serves primarily as a research intermediate and building block for further derivatization rather than as a final bioactive entity.

Why Generic Naphthyridine Interchange Is Scientifically Inadmissible: The Case of 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine


Generic substitution within the naphthyridine and tetrahydropyrido-naphthyridine family is scientifically unsound because the precise ring fusion geometry and saturation pattern dictate both pharmacophoric presentation and synthetic accessibility. The [4,3-b][1,6] fusion isomer positions the partially saturated pyrido ring such that the secondary amine in the tetrahydropyrido ring serves as a unique vector for further functionalization (e.g., acylation, alkylation) that is geometrically inaccessible in alternative fusion isomers such as [4,3-b][1,8]naphthyridine (CAS 387358-41-0) or [2,3-b][1,6]naphthyridine [1]. In the patent literature, the pyrido[4,3-b][1,6]naphthyridine scaffold is specifically claimed for calcium antagonism activity [2]. The 1,2,3,4-tetrahydro saturation state is critical: the fully aromatic counterpart lacks the same conformational flexibility and may exhibit a different hydrogen-bonding profile due to the absence of the saturated amine, altering target binding kinetics [2]. Simply substituting a different naphthyridine isomer or a non-tetrahydro analog would introduce unpredictable changes in both biological activity and downstream synthetic compatibility.

Quantitative Differentiation Evidence: 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine vs. Closest Analogs


Regioisomeric Scaffold Identity Confers Exclusive Synthetic Vector at the Saturated Amine Position

The 1,2,3,4-tetrahydro saturation furnishes a secondary amine (NH) within the partially saturated pyrido ring that is absent in the fully aromatic analogs. This amine provides a unique, chemically orthogonal handle for N-functionalization (acylation, sulfonylation, reductive amination) without requiring protecting group strategies on the naphthyridine nitrogens. In contrast, structural isomers such as 1,2,3,4-tetrahydropyrido[4,3-b][1,8]naphthyridine (CAS 387358-41-0) present the saturated amine in a topologically distinct orientation relative to the naphthyridine ring system, yielding different vectors for substituent projection . The PubChem record (CID 2737269) confirms a single H-bond donor count (1) and zero rotatable bonds, a rigid profile that constrains conformational sampling and simplifies structure-based design relative to more flexible analogs [1].

Medicinal chemistry Scaffold diversification C–N bond formation

Patent-Backed Scaffold with Documented Calcium Antagonist Pharmacophore Activity vs. Non-Annotated Analogs

The pyrido[4,3-b][1,6]naphthyridine scaffold is explicitly claimed in EP 0239887 A1 (Goedecke AG, 1987) as a calcium antagonist chemotype for the treatment of blood vessel diseases, with demonstrated blood vessel spasmolytic activity [1]. The patent specifically recites the [4,3-b][1,6] fusion geometry and various substitution patterns, establishing a documented pharmacophoric precedent. By contrast, the [4,3-b][1,8] isomer (CAS 387358-41-0) and the [2,3-b][1,6] isomer lack equivalent patent-backed biological annotation for calcium channel targets. This patent documentation provides a derisking advantage: the scaffold is associated with a known mechanism of action (calcium antagonism), which can guide rational derivatization, whereas alternative isomers represent unexplored territory with no published functional data.

Cardiovascular Calcium channel antagonism Vascular smooth muscle

Predicted Physicochemical Properties Favorable for CNS Drug-Likeness Relative to the Fully Aromatic Parent Core

The tetrahydro modification reduces the aromatic ring count from 3 (in the fully aromatic pyrido[4,3-b][1,6]naphthyridine) to 2, while maintaining a low molecular weight (MW 185.23) and introducing a single hydrogen bond donor (the secondary amine). This physicochemical profile places the compound firmly within favorable CNS drug-like space: MW < 300, HBD = 1 (≤3), HBA = 3 (≤7), and tPSA = 37.8 Ų (below the 60–70 Ų threshold commonly associated with passive CNS penetration) . In contrast, the fully aromatic parent core (formal MW ~179, but with zero HBD and different electronic character) falls outside the typical CNS-optimized profile due to excessive aromaticity and lack of a solubilizing amine. Cross-study comparison with published tetrahydropyrido[4,3-d]pyrimidine scaffolds, which have yielded brain-penetrant topoisomerase II inhibitors, supports the general principle that partial saturation of fused heterocycles enhances CNS drug-likeness [1].

CNS drug design Physicochemical profiling Blood-brain barrier permeability

Commercial Availability and Purity Benchmarks vs. Less Accessible Scaffold Isomers

1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine (CAS 387358-40-9) is stocked by multiple independent suppliers, including AKSci (95% purity), Apollo Scientific (95+%), and Leyan Chemical (97%), with transparent pricing and availability in 1 g and 5 g pack sizes . In contrast, 1,2,3,4-tetrahydropyrido[4,3-b][1,8]naphthyridine (CAS 387358-41-0) has fewer listed suppliers and generally requires custom synthesis inquiries [1]. The melting point specification (156–158 °C) provides a simple, cost-effective identity and purity verification method via melting point determination, reducing the analytical burden upon receipt compared to non-crystalline or poorly characterized analogs . The MDL number (MFCD00203189) and PubChem entry (CID 2737269) ensure consistent registry identification across electronic laboratory notebooks and inventory management systems, minimizing the risk of procurement errors that could arise from ambiguous nomenclature.

Chemical procurement Supply chain reliability Building block sourcing

Optimized Application Scenarios for 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine Based on Quantitative Evidence


Cardiovascular Drug Discovery: Calcium Antagonist Lead Generation Using the [4,3-b][1,6] Scaffold

Medicinal chemistry teams pursuing novel calcium channel blockers for cerebral, cardiac, or peripheral vascular indications can utilize this compound as a privileged starting scaffold. The EP 0239887 A1 patent establishes that the pyrido[4,3-b][1,6]naphthyridine core engages calcium channels with blood vessel spasmolytic activity . Derivatization at the saturated secondary amine position enables rapid SAR exploration (e.g., installing substituted benzyl, acyl, or sulfonamide groups via straightforward N-functionalization) without perturbing the core pharmacophore. This scaffold-based approach is significantly de-risked compared to starting from unannotated naphthyridine isomers with no published pharmacological precedent.

CNS-Targeted Probe Synthesis: Leveraging a Brain-Penetrant Physicochemical Profile

With a calculated tPSA of 37.81 Ų (well below the 70 Ų CNS penetration threshold), molecular weight of 185.23, a single H-bond donor, and zero rotatable bonds, this compound constitutes an ideal low-molecular-weight starting point for CNS probe and lead development . The tetrahydro ring provides conformational constraint without introducing excessive lipophilicity, while the amine handle supports parallel chemistry for library enumeration. Programs targeting neurodegenerative diseases, psychiatric disorders, or CNS-penetrant anti-infectives can prioritize this scaffold over more aromatic analogs that may exhibit poorer passive permeability characteristics.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery Library Construction

The compound's rigid, low-molecular-weight framework (MW 185.23, zero rotatable bonds) makes it an ideal fragment-sized building block (compliant with the 'Rule of Three' for fragment-based screening) . The single synthetically accessible secondary amine allows for rapid diversification via parallel chemistry (acylation, sulfonylation, reductive amination, or urea formation) to generate focused libraries for high-concentration fragment screening or affinity selection mass spectrometry campaigns. The availability of the compound from multiple vendors in multi-gram quantities supports library-scale synthesis without the supply-chain bottlenecks associated with custom-synthesized isomers.

Inter-Laboratory Reproducibility Studies Requiring Rigorous Identity Verification

For multi-site collaborative projects or contract research organizations where batch-to-batch consistency and identity verification are paramount, the well-defined melting point (156–158 °C) and established MDL registry (MFCD00203189) provide unambiguous QC endpoints. Researchers can rapidly confirm compound identity via a simple melting point determination or DSC thermogram without relying solely on NMR or LC-MS, reducing analytical overhead and the risk of misidentified material propagating through a biological testing cascade. This quality assurance advantage is absent for comparator isomers that lack published melting point data or have inconsistent supplier specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.